molecular formula C27H30N4O4 B11266399 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11266399
M. Wt: 474.6 g/mol
InChI Key: UEYPMFVDHKUMFZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the phenyl and acetamide groups through various substitution and coupling reactions. Common reagents used in these reactions include ethyl bromide, sodium hydride, and acetic anhydride, under conditions such as reflux and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C27H30N4O4/c1-4-34-24-11-8-20(16-25(24)35-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)21-9-6-19(3)7-10-21/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32)

InChI Key

UEYPMFVDHKUMFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O)OCC

Origin of Product

United States

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